molecular formula C17H23N5O4 B2594480 ethyl 2-(7-(tert-butyl)-1,3-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate CAS No. 915910-63-3

ethyl 2-(7-(tert-butyl)-1,3-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate

Cat. No. B2594480
CAS RN: 915910-63-3
M. Wt: 361.402
InChI Key: RPBRNRKUEYOXFX-UHFFFAOYSA-N
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Description

Ethyl 2-(7-(tert-butyl)-1,3-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate is a useful research compound. Its molecular formula is C17H23N5O4 and its molecular weight is 361.402. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(7-(tert-butyl)-1,3-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(7-(tert-butyl)-1,3-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Semiconductor Research

This compound is being explored for its potential as an organic semiconductor. The related tetra-tert-butyl derivative has been studied for its electrical conduction mechanisms, which are crucial for the development of organic electronic materials . The findings suggest that similar compounds, including ethyl 2-(7-(tert-butyl)-1,3-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate, could be used in the creation of thin films with semiconducting properties, opening avenues for low-cost organic electronics.

Biological Process Simulation

Compounds like this one can simulate biological processes due to their structural similarity to naturally occurring molecules. For instance, porphyrin dyes, which have a similar complexity, play a significant role in biological processes such as oxygen transport and photosynthesis . This suggests that ethyl 2-(7-(tert-butyl)-1,3-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate could be used in research to model and understand these biological systems.

Photovoltaic Device Development

The structural and electronic properties of this compound make it a candidate for use in photovoltaic devices. Analogous compounds have been utilized in the development of organic photovoltaic materials due to their ability to absorb light and convert it into electrical energy .

Optoelectronics and Laser Processing

The compound’s potential applications extend to optoelectronics and laser processing. Similar molecular structures have been employed in the creation of optoelectronic devices, which include applications such as light-emitting diodes and laser technologies .

Gas Sensing Technology

Research into gas sensing technologies could benefit from the use of this compound. Its structural analogs have demonstrated utility in the development of gas sensors, which are vital for environmental monitoring and industrial safety .

Catalysis and Pigmentation Enhancement

Finally, the compound could be explored for its catalytic properties and its ability to enhance pigmentation. This is based on the role that related compounds play in catalysis and pigmentation improvements, which are important for chemical reactions and material sciences .

properties

IUPAC Name

ethyl 2-(7-tert-butyl-2,4-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4/c1-7-26-11(23)9-21-10(17(2,3)4)8-22-12-13(18-15(21)22)19(5)16(25)20(6)14(12)24/h8H,7,9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBRNRKUEYOXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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